
4-Oxooct-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxo acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of higher oxo acids.
Reduction: Formation of 4-hydroxyoct-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxooct-2-enoic acid has a wide range of applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
4-Oxobut-2-enoic acid: Another oxo carboxylic acid with similar reactivity but a shorter carbon chain.
4-Oxonon-2-enoic acid: A longer-chain analogue with similar biological activity.
4-Oxopent-2-enoic acid: A compound with a different carbon chain length and distinct reactivity.
Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
68676-80-2 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-oxooct-2-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
CDSPNJPCFIROMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
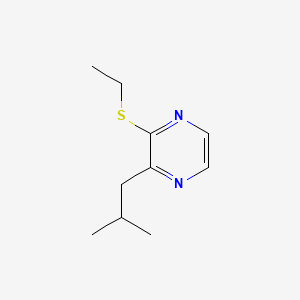
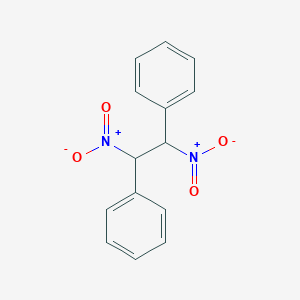
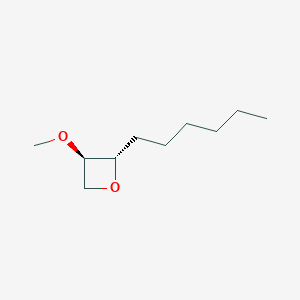


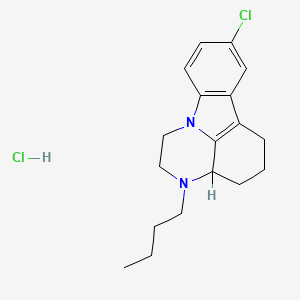
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
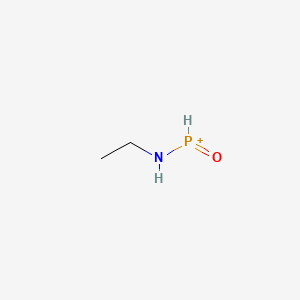
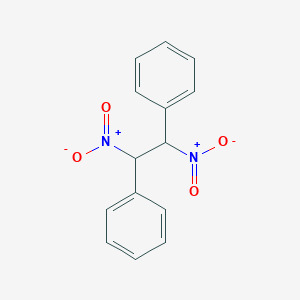
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

